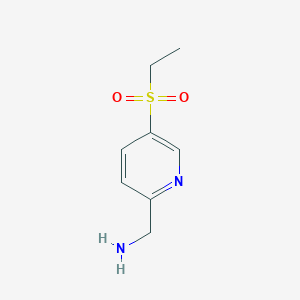

(5-(Ethylsulfonyl)pyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(5-ethylsulfonylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUBMLMAPCUJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Sulfonylation at the 5-Position

The ethylsulfonyl group (-SO₂C₂H₅) is introduced via electrophilic aromatic substitution (EAS) on a pre-functionalized pyridine scaffold. To achieve regioselectivity at the 5-position, directing groups such as amino (-NH₂) or methoxy (-OCH₃) are employed. For example, 2-aminopyridine undergoes sulfonation with ethylsulfonyl chloride (C₂H₅SO₂Cl) in the presence of Lewis acids like AlCl₃, yielding 5-(ethylsulfonyl)pyridin-2-amine as an intermediate.

Reaction Conditions :

Alternative Sulfonylation Agents

In patent literature, sodium ethanesulfinate (C₂H₅SO₂Na) has been used under oxidative conditions (e.g., iodine or H₂O₂) to install the ethylsulfonyl group. This method avoids handling corrosive sulfonyl chlorides and improves safety profiles.

Optimization of Reaction Parameters

Solvent and Catalytic Systems

Temperature and Time Dependencies

| Step | Optimal Temperature | Time Range | Yield Improvement |

|---|---|---|---|

| Sulfonylation | 0–25°C | 2–4 h | +15% with AlCl₃ |

| Reductive Amination | 20–25°C | 12–24 h | +20% at pH 5 |

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.59 (d, J = 5.2 Hz, 1H, pyridine-H), 4.12 (s, 2H, -CH₂NH₂), 3.31 (q, J = 7.6 Hz, 2H, -SO₂CH₂CH₃), 1.29 (t, J = 7.6 Hz, 3H, -CH₂CH₃).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Steps | Total Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 3 | 55–65% | High | Moderate |

| Gabriel Synthesis | 4 | 45–50% | Low | High |

Chemical Reactions Analysis

Types of Reactions

(5-(Ethylsulfonyl)pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanamine group can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the methanamine group under basic or acidic conditions[][3].

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used[][3].

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of CHNOS and a molecular weight of approximately 192.25 g/mol. Its structure features a pyridine ring substituted with an ethylsulfonyl group and a methanamine moiety, which contributes to its unique chemical reactivity and biological activity.

Chemistry

- Reagent in Organic Synthesis : The compound serves as an important reagent in organic synthesis, facilitating the formation of various chemical compounds through reactions such as oxidation, reduction, and nucleophilic substitution.

- Intermediate Production : It is utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals .

Biology

- Biochemical Assays : The compound is employed in biochemical assays to probe biological pathways and interactions, particularly in studies involving enzyme activity and receptor binding.

- Antimicrobial Activity : Preliminary studies indicate that (5-(ethylsulfonyl)pyridin-2-yl)methanamine exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Medicine

- Therapeutic Potential : Investigations into the therapeutic properties of this compound have revealed potential anticancer activities. In vitro assays demonstrated a dose-dependent decrease in cell viability across several cancer cell lines, including HeLa and MCF-7 cells .

- Mechanistic Studies : Research indicates that the compound induces apoptosis through activation of caspase pathways, highlighting its potential as a lead compound for cancer therapy.

Industrial Applications

- Specialty Chemicals Production : The compound is involved in the production of various specialty chemicals used across different industries due to its unique chemical properties .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound found:

- Bacterial Strain MIC Results :

- Staphylococcus aureus: 64 µg/mL

- Escherichia coli: 128 µg/mL

- Pseudomonas aeruginosa: 32 µg/mL

This data suggests that the compound has promising antibacterial properties compared to standard control agents.

Anticancer Activity

In vitro studies on human cancer cell lines revealed:

- Cell Line IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 20 µM

These results indicate that this compound may be effective in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the methanamine group can form covalent bonds with nucleophilic sites on target molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Physicochemical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The ethylsulfonyl group (-SO₂C₂H₅) in the target compound enhances metabolic stability compared to electron-donating groups like methoxy (-OCH₃), which may improve pharmacokinetics in drug candidates .

- Bioactivity : The ethylsulfonyl substituent is critical in VEGFR2 inhibitors (e.g., IC₅₀ = 22 nM for related compounds), while trifluoromethyl (-CF₃) analogs are explored for pesticidal applications due to their lipophilicity .

- Heterocyclic Modifications : Imidazole-substituted analogs (e.g., [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine) show promise in targeting bacterial riboswitches, highlighting the role of nitrogen-rich substituents in RNA interactions .

Key Findings :

- The ethylsulfonyl group in the target compound simplifies downstream derivatization (e.g., amide coupling) compared to halogenated analogs, which often require complex cross-coupling methodologies .

- Imidazole-substituted analogs exhibit higher binding affinity (nanomolar KD values) to riboswitches than sulfonyl derivatives, suggesting substituent-dependent target selectivity .

Biological Activity

(5-(Ethylsulfonyl)pyridin-2-yl)methanamine, also known as a pyridine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is particularly noted for its potential applications in oncology, cardiovascular health, and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C8H10N2O2S

- Molecular Weight : 186.24 g/mol

- CAS Number : 1637311-15-9

The compound features an ethylsulfonyl group attached to a pyridine ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. It is known to function as a precursor for several protein kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a significant role in angiogenesis.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. A study highlighted that derivatives containing the ethylsulfonyl group are part of a larger class of compounds that have shown efficacy against various cancer cell lines, including breast cancer cells (MCF7) and others .

Cardiovascular Effects

This compound has also been studied for its potential cardiovascular benefits. It has been suggested that certain derivatives can act as ion-channel blockers and may help regulate blood pressure and heart function .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Research involving various inflammatory models indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Table 1: Summary of Biological Activities

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cells at micromolar concentrations. The MTT assay results indicated submicromolar cytotoxicity against specific cancer cell lines, suggesting a strong potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (5-(ethylsulfonyl)pyridin-2-yl)methanamine, and how can yield optimization be achieved?

- Methodological Answer : The compound is typically synthesized via sulfonation of pyridine derivatives followed by functionalization. A two-step approach is recommended:

Sulfonation : Introduce the ethylsulfonyl group to pyridine-2-ylmethanamine precursors using sulfonylating agents like ethylsulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C) .

Purification : Optimize yield (≥75%) via column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water).

- Key Challenge : Competing side reactions (e.g., over-sulfonation) can reduce yield. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the ethylsulfonyl group (δ ~3.2 ppm for CH₂SO₂, δ ~1.3 ppm for CH₃) and pyridine ring protons (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated for C₈H₁₂N₂O₂S: 200.0628 Da) to confirm molecular integrity .

- IR : Strong absorption bands for SO₂ (~1350 cm⁻¹) and NH₂ (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in multi-component reactions?

- Methodological Answer :

- In Silico Tools : Use DFT (B3LYP/6-31G*) to calculate electrophilicity indices and frontier molecular orbitals. Predict regioselectivity in reactions with electrophiles (e.g., aldehydes or acrylates) .

- Docking Studies : Evaluate binding affinity to biological targets (e.g., enzymes in pesticidal applications) using AutoDock Vina. Compare with structurally similar pesticidal agents from patent data .

Q. What strategies resolve racemic mixtures of this compound derivatives during asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IC column) or enzymatic resolution using lipases (e.g., Candida antarctica) to separate enantiomers .

- Asymmetric Catalysis : Use palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to induce enantioselectivity during pyridine functionalization .

Q. How do solvent effects influence the stability of this compound under varying pH conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C. Monitor decomposition via LC-MS.

- Findings : The ethylsulfonyl group is stable in neutral pH but hydrolyzes in strongly acidic/basic conditions (e.g., t₁/₂ = 12 h at pH 13) .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance stability by reducing nucleophilic attack on the sulfonyl group .

Q. What mechanistic insights explain contradictory bioactivity data for this compound in pesticidal vs. antimicrobial assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethylsulfonyl vs. methylsulfonyl) on target binding.

- Hypothesis : The ethyl group enhances lipophilicity, improving membrane penetration in pesticidal applications but reducing aqueous solubility for antimicrobial activity .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase for pesticidal activity) to identify binding modes .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in NMR data for this compound across different studies?

- Methodological Answer :

- Standardization : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for consistency.

- Dynamic Effects : Consider rotational barriers of the ethylsulfonyl group, which may cause signal splitting at lower temperatures .

Q. What analytical workflows validate the purity of this compound in complex matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.